molecular formula C15H13N3O2S2 B13932034 {2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid CAS No. 918793-39-2

{2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid

Cat. No.: B13932034
CAS No.: 918793-39-2
M. Wt: 331.4 g/mol
InChI Key: AJLMJAQJMSASMB-UHFFFAOYSA-N
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Description

{2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid is a synthetic organic compound that features a thiazole ring system. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid typically involves the formation of the thiazole ring followed by functionalization One common method involves the condensation of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

{2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding due to its unique structure.

    Medicine: Thiazole derivatives are often explored for their potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of {2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, which forms the basis for many derivatives.

    Benzothiazole: Similar in structure but with a fused benzene ring, offering different biological activities.

    Thiazolidine: A saturated analog of thiazole, often used in different chemical contexts.

Uniqueness

{2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual thiazole rings and acetic acid moiety make it a versatile compound for various applications in research and industry.

Properties

CAS No.

918793-39-2

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

2-[2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C15H13N3O2S2/c1-9-16-13(8-21-9)10-2-4-11(5-3-10)17-15-18-12(7-22-15)6-14(19)20/h2-5,7-8H,6H2,1H3,(H,17,18)(H,19,20)

InChI Key

AJLMJAQJMSASMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC3=NC(=CS3)CC(=O)O

Origin of Product

United States

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